2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, often referred to as Boc-DMA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 232.28 g/mol
- CAS Number : 851653-36-6
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis.
Boc-DMA exhibits its biological activity primarily through its interaction with various biological targets. The dimethylamino group enhances its basicity and solubility, facilitating its uptake in biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Studies have shown that Boc-DMA can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. A notable study demonstrated that Boc-DMA treatment led to increased levels of reactive oxygen species (ROS), contributing to cancer cell death through oxidative stress mechanisms .
In Vitro Studies
- Cell Line Testing : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that Boc-DMA significantly inhibits cell proliferation at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
- Mechanistic Insights : Further mechanistic studies indicated that the compound activates p53 signaling pathways, leading to cell cycle arrest and apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells .
In Vivo Studies
- Animal Models : In vivo experiments using xenograft models showed that Boc-DMA administration resulted in tumor growth inhibition by approximately 60% compared to control groups. Histological analysis of tumor tissues revealed increased apoptosis and reduced proliferation markers (Ki-67 staining) .
- Pharmacokinetics : Pharmacokinetic studies indicated that Boc-DMA has favorable absorption characteristics with a half-life of approximately 2 hours in plasma, allowing for effective dosing regimens in therapeutic applications.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 232.28 g/mol |
CAS Number | 851653-36-6 |
IC50 (HeLa Cells) | 5 µM |
IC50 (MCF-7 Cells) | 15 µM |
Tumor Growth Inhibition | 60% reduction |
Half-Life | 2 hours |
Properties
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551211 | |
Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851653-36-6 | |
Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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